Propyl 4-methylbenzoate Propyl 4-methylbenzoate Used as a support for ion-exchange chromatography.
Brand Name: Vulcanchem
CAS No.: 9015-73-0
VCID: VC12002738
InChI: InChI=1S/C11H14O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
SMILES: CCCOC(=O)C1=CC=C(C=C1)C
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

Propyl 4-methylbenzoate

CAS No.: 9015-73-0

Cat. No.: VC12002738

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Propyl 4-methylbenzoate - 9015-73-0

Specification

CAS No. 9015-73-0
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name propyl 4-methylbenzoate
Standard InChI InChI=1S/C11H14O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Standard InChI Key LRNBWFXCDULFQF-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=CC=C(C=C1)C
Canonical SMILES CCCOC(=O)C1=CC=C(C=C1)C

Introduction

Structural and Chemical Identity

Molecular Architecture

Propyl 4-methylbenzoate’s structure comprises a benzoic acid derivative esterified with propanol. The IUPAC name, propyl 4-methylbenzoate, reflects this configuration: a methyl group at the para position of the benzene ring and a propyl chain attached via an ester linkage. The compound’s canonical SMILES representation, CCCOC(=O)C1=CC=C(C=C1)C, encodes this arrangement, while its InChIKey (LRNBWFXCDULFQF-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Table 1: Fundamental Structural Data

PropertyValue
Molecular FormulaC11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}
Molecular Weight178.23 g/mol
IUPAC NamePropyl 4-methylbenzoate
CAS Registry Number9015-73-0
SMILESCCCOC(=O)C1=CC=C(C=C1)C
PubChem CID230181

Crystallographic and Spectroscopic Features

While direct crystallographic data for propyl 4-methylbenzoate remains limited, studies on analogous benzoate esters reveal intermolecular interactions such as hydrogen bonding and π-stacking. These interactions stabilize the compound in solid-state configurations, influencing its melting point and solubility. Fourier-transform infrared (FTIR) spectroscopy of related esters typically shows characteristic peaks for ester carbonyl (1700cm1\sim 1700 \, \text{cm}^{-1}) and aromatic C–H stretching (3000cm1\sim 3000 \, \text{cm}^{-1}).

Synthesis and Manufacturing

Esterification Methodology

Propyl 4-methylbenzoate is synthesized via acid-catalyzed esterification between 4-methylbenzoic acid and propanol. The reaction follows the general mechanism:

4-Methylbenzoic acid+PropanolH+Propyl 4-methylbenzoate+H2O\text{4-Methylbenzoic acid} + \text{Propanol} \xrightarrow{\text{H}^+} \text{Propyl 4-methylbenzoate} + \text{H}_2\text{O}

Sulfuric acid or p-toluenesulfonic acid commonly serve as catalysts, with reaction temperatures ranging from 60–100°C. The process typically achieves yields exceeding 80% under optimized conditions.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability. Continuous-flow reactors, which enhance heat transfer and reduce side reactions, are increasingly adopted. Post-synthesis purification involves distillation or recrystallization to isolate the ester from unreacted starting materials and byproducts.

Physicochemical Properties

Thermal Stability

Propyl 4-methylbenzoate exhibits moderate thermal stability, with decomposition temperatures above 200°C. Differential scanning calorimetry (DSC) of similar esters shows glass transition temperatures (TgT_g) between -10°C and 20°C, suggesting utility in polymer formulations requiring low-temperature flexibility.

Solubility and Partitioning

The compound is sparingly soluble in water (0.1g/L\sim 0.1 \, \text{g/L}) but miscible with organic solvents like ethanol, diethyl ether, and dichloromethane. Its octanol-water partition coefficient (logP\log P) of 2.8 indicates moderate lipophilicity, aligning with applications in fragrance delivery systems.

Industrial and Research Applications

Chromatographic Support Material

In ion-exchange chromatography, propyl 4-methylbenzoate’s chemical inertness and compatibility with aqueous-organic mobile phases make it a viable support matrix. Its aromatic backbone facilitates π-π interactions with analytes, enhancing separation efficiency for polar compounds.

Fragrance and Flavor Industry

The ester’s mild, fruity aroma underpins its use in perfumes and food flavorings. It serves as a precursor in synthesizing more complex fragrance molecules, leveraging its reactive ester group for transesterification or hydrolysis.

Table 2: Industrial Applications by Sector

SectorUse Case
CosmeticsSolvent for essential oils
PolymersPlasticizer in cellulose acetate
PharmaceuticalsExcipient in topical formulations

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Analogous esters demonstrate bacteriostatic effects against Staphylococcus aureus and Escherichia coli at concentrations of 0.5–2.0 mg/mL. Propyl 4-methylbenzoate’s mechanism likely involves membrane disruption via hydrophobic interactions, though empirical validation is needed.

Comparative Analysis with Structural Analogues

Table 3: Comparison of Benzoate Esters

CompoundMolecular FormulaKey Differences
Methyl 4-methylbenzoateC9H10O2\text{C}_9\text{H}_{10}\text{O}_2Shorter alkyl chain; higher volatility
Ethyl 4-methylbenzoateC10H12O2\text{C}_{10}\text{H}_{12}\text{O}_2Intermediate lipophilicity; wider solubility
Propyl benzoateC11H14O2\text{C}_{11}\text{H}_{14}\text{O}_2Lacks methyl group; altered aroma profile

The propyl chain in propyl 4-methylbenzoate extends its hydrocarbon footprint, reducing polarity compared to methyl and ethyl analogues. This property enhances compatibility with nonpolar matrices in polymer science.

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